molecular formula C6H8N2OS B8762008 (4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol CAS No. 623564-67-0

(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol

Cat. No.: B8762008
CAS No.: 623564-67-0
M. Wt: 156.21 g/mol
InChI Key: ZGNPNZPUBIEHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

623564-67-0

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazol-2-ylmethanol

InChI

InChI=1S/C6H8N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1,9H,2-4H2

InChI Key

ZGNPNZPUBIEHFT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NN2CS1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiBH4 (cont. 90%) (459 mg) was added to the ether (126 mL) solution of 4H-5-thia-1,6a-diazapentalen-2-carboxylic acid ethylester (2.5 g) and MeOH (0.77 mL) under a nitrogen atmosphere at room temperature, then refluxed for 1.5 h. The mixture was quenched with 1 mol/L HCl (25 mL) and stirred for 1 h at room temperature. The mixture was neutralized by saturated sodium hydrogen carbonate solution and separated. The aqueous layer was extracted with dichloromethane (10×25 mL). The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with AcOEt. The titled compound was obtained as a pale yellow solid (1.7 g, 87.9%).
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
solvent
Reaction Step One
Name
Yield
87.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.